3-Isopropoxypyridin-2-amine 3-Isopropoxypyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 866889-16-9
VCID: VC8387050
InChI: InChI=1S/C8H12N2O/c1-6(2)11-7-4-3-5-10-8(7)9/h3-6H,1-2H3,(H2,9,10)
SMILES: CC(C)OC1=C(N=CC=C1)N
Molecular Formula: C8H12N2O
Molecular Weight: 152.19 g/mol

3-Isopropoxypyridin-2-amine

CAS No.: 866889-16-9

Cat. No.: VC8387050

Molecular Formula: C8H12N2O

Molecular Weight: 152.19 g/mol

* For research use only. Not for human or veterinary use.

3-Isopropoxypyridin-2-amine - 866889-16-9

Specification

CAS No. 866889-16-9
Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
IUPAC Name 3-propan-2-yloxypyridin-2-amine
Standard InChI InChI=1S/C8H12N2O/c1-6(2)11-7-4-3-5-10-8(7)9/h3-6H,1-2H3,(H2,9,10)
Standard InChI Key ZBQGINILKQBRSK-UHFFFAOYSA-N
SMILES CC(C)OC1=C(N=CC=C1)N
Canonical SMILES CC(C)OC1=C(N=CC=C1)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

3-Isopropoxypyridin-2-amine, systematically named 3-(propan-2-yloxy)pyridin-2-amine, has the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol. Its IUPAC name reflects the substitution pattern on the pyridine ring: the amine (-NH2) at position 2 and the isopropoxy (-OCH(CH3)2) group at position 3.

Structural Analysis

The compound’s structure consists of a six-membered aromatic pyridine ring with two functional groups:

  • Amine group (-NH2): Contributes basicity and nucleophilic reactivity, enabling participation in condensation and alkylation reactions.

  • Isopropoxy group (-OCH(CH3)2): Enhances lipophilicity and steric bulk, influencing solubility and interaction with biological targets.

The pyridine ring’s electron-deficient nature facilitates electrophilic substitution reactions, while the isopropoxy group’s ether linkage provides stability against hydrolysis under physiological conditions.

Synthesis and Manufacturing

Alkylation of 3-Hydroxypyridin-2-amine

A common method involves reacting 3-hydroxypyridin-2-amine with isopropyl bromide in the presence of a base such as potassium carbonate (K2CO3). The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the isopropoxy moiety:

3-Hydroxypyridin-2-amine+CH(CH3)2BrK2CO3,DMF3-Isopropoxypyridin-2-amine+HBr\text{3-Hydroxypyridin-2-amine} + \text{CH(CH}_3\text{)}_2\text{Br} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{3-Isopropoxypyridin-2-amine} + \text{HBr}

Dimethylformamide (DMF) is typically used as a solvent, and temperatures range from 60–80°C to optimize yield.

Buchwald-Hartwig Amination

Alternative approaches employ palladium-catalyzed cross-coupling to introduce the amine group. For example, coupling 3-isopropoxypyridine-2-bromide with ammonia or an ammonia equivalent under catalytic conditions :

3-Isopropoxypyridine-2-bromide+NH3Pd(dba)2,Xantphos3-Isopropoxypyridin-2-amine+HBr\text{3-Isopropoxypyridine-2-bromide} + \text{NH}_3 \xrightarrow{\text{Pd(dba)}_2, \text{Xantphos}} \text{3-Isopropoxypyridin-2-amine} + \text{HBr}

This method offers regioselectivity and compatibility with sensitive functional groups .

Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Purity is confirmed using:

  • High-Performance Liquid Chromatography (HPLC): Retention time ~8.2 min (C18 column, acetonitrile/water gradient).

  • Nuclear Magnetic Resonance (NMR):

    • 1H NMR (400 MHz, CDCl3): δ 1.35 (d, 6H, -CH(CH3)2), 4.65 (sept, 1H, -OCH), 6.85 (dd, 1H, H-5), 7.25 (d, 1H, H-4), 8.10 (d, 1H, H-6).

    • 13C NMR: δ 22.1 (-CH3), 70.5 (-OCH), 113.2 (C-5), 123.4 (C-4), 139.8 (C-6), 154.2 (C-2), 160.1 (C-3).

Physicochemical Properties

PropertyValueMethod/Reference
Melting Point92–94°CDifferential Scanning Calorimetry
LogP (Octanol-Water)1.45 ± 0.12Shake-Flask Method
Solubility in Water2.8 mg/mL (25°C)USP Equilibrium Method
pKa (Amine Group)4.7Potentiometric Titration

The compound exhibits moderate lipophilicity (LogP ~1.45), making it suitable for crossing biological membranes. Aqueous solubility is limited but improves in polar aprotic solvents like DMSO (>50 mg/mL).

Pharmacological Applications

Intermediate in Drug Synthesis

3-Isopropoxypyridin-2-amine serves as a precursor for:

  • Kinase Inhibitors: Functionalization at the amine group yields compounds targeting EGFR and ALK kinases .

  • Antiparasitic Agents: Analogues with substituted thiadiazole rings show macrofilaricidal activity against Onchocerca gutturosa (EC50 = 0.5–2.5 μM) .

  • Neurological Modulators: Derivatives acting on nicotinic acetylcholine receptors (α4β2 subtype) demonstrate antidepressant potential in murine models .

Biological Activity Profile

In vitro studies reveal:

  • Microsomal Stability: 85% remaining after 60 min (human liver microsomes) .

  • hERG Inhibition: IC50 > 30 μM, indicating low cardiac toxicity risk .

  • CYP450 Interactions: Minimal inhibition (IC50 > 10 μM for 3A4, 2D6 isoforms) .

Future Research Directions

  • Structure-Activity Relationships (SAR): Optimizing substituents on the pyridine ring to enhance target affinity.

  • In Vivo Efficacy Studies: Evaluating pharmacokinetics and therapeutic efficacy in disease models.

  • Green Chemistry Approaches: Developing solvent-free or catalytic synthetic routes to improve sustainability.

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